Istamycin X0
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H30N4O4 |
|---|---|
Molecular Weight |
318.41 g/mol |
IUPAC Name |
(1R,2R,3S,5S,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3/t7-,8+,9-,10-,11-,12+,13+,14+/m0/s1 |
InChI Key |
LVWCJJGPEHPHJN-OFIDPPGASA-N |
Isomeric SMILES |
CN[C@H]1[C@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)OC |
Canonical SMILES |
CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Istamycin X0 (Sannamycin G)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin X0, also known as Sannamycin G, is a member of the istamycin class of aminoglycoside antibiotics. These natural products are biosynthesized by actinomycete bacteria, primarily species of Streptomyces. While not as extensively studied as its congeners, Istamycin A and B, this compound represents a key structural component within the diverse family of aminoglycosides and serves as a subject of interest in the study of antibiotic resistance and the development of novel antibacterial agents. This guide provides a comprehensive overview of the chemical structure, properties, and known biological characteristics of this compound.
Chemical Structure and Properties
This compound is a pseudodisaccharide composed of a 2-deoxystreptamine aminocyclitol core linked to an amino sugar. Its chemical identity has been confirmed through various spectroscopic and analytical techniques.
Chemical Structure
The definitive chemical structure of this compound (Sannamycin G) is presented below.
Molecular Formula: C₁₄H₃₀N₄O₄
Molecular Weight: 318.41 g/mol
IUPAC Name: (1R,2S,3R,4R,6S)-4,6-diamino-3-{[(2S,3R)-3-amino-2-hydroxy-5-(methylamino)pentyl]oxy}cyclohexane-1,2-diol
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its structural similarity to other aminoglycosides, the following properties can be inferred and are partially supported by available data.
| Property | Value |
| Molecular Formula | C₁₄H₃₀N₄O₄ |
| Molecular Weight | 318.41 g/mol |
| CAS Number | 73522-72-2 |
| Appearance | Likely a white to off-white powder |
| Solubility | Expected to be soluble in water, sparingly soluble in polar organic solvents, and insoluble in non-polar organic solvents. |
| Stability | Stable under standard conditions. |
Biological and Pharmacological Properties
Mechanism of Action
As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The general mechanism of action for aminoglycosides involves the following key steps:
-
Cell Entry: The cationic nature of the aminoglycoside molecule facilitates its initial interaction with the negatively charged bacterial cell surface. Entry into the cytoplasm is an active transport process that is dependent on electron transport and is oxygen-dependent, which is why aminoglycosides are less effective against anaerobic bacteria.[1]
-
Ribosomal Binding: Once inside the cell, this compound binds to the 30S ribosomal subunit. Specifically, it interacts with the 16S ribosomal RNA (rRNA).[2]
-
Inhibition of Protein Synthesis: This binding event interferes with the initiation of protein synthesis, causes misreading of the mRNA codon, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.[2][3]
The following diagram illustrates the generalized signaling pathway of aminoglycoside action.
Antimicrobial Spectrum and Activity
This compound has been reported to exhibit weak antibacterial activity against a limited number of bacteria. Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not widely published. However, the broader class of istamycins is known to be active against both Gram-positive and Gram-negative bacteria.[4] It is plausible that this compound shares this broad spectrum, albeit with lower potency compared to other members of its family.
Experimental Protocols
Detailed experimental protocols for the specific study of this compound are scarce. However, general methodologies for the isolation, characterization, and bioactivity testing of aminoglycosides from Streptomyces can be adapted.
Isolation and Purification of this compound from Streptomyces tenjimariensis
The following is a generalized workflow for the isolation and purification of istamycins.
Methodology:
-
Fermentation: Streptomyces tenjimariensis is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant containing the secreted antibiotics.
-
Extraction: The supernatant is extracted with a suitable organic solvent, such as ethyl acetate, to partition the aminoglycosides from the aqueous phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel, eluting with a gradient of solvents to separate the components.
-
Fractionation and Bioassay: Fractions are collected and tested for antibacterial activity to identify those containing the desired compound.
-
HPLC Purification: Active fractions are further purified by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Structural Characterization: The structure of the purified compound is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound can be quantified by determining its MIC against various bacterial strains using the broth microdilution method.[5]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Conclusion
This compound (Sannamycin G) is a structurally interesting member of the istamycin family of aminoglycoside antibiotics. While its reported antibacterial activity is weak, its study contributes to the broader understanding of aminoglycoside biosynthesis, structure-activity relationships, and mechanisms of action. Further research is warranted to fully elucidate its biological properties and potential as a scaffold for the development of new therapeutic agents.
References
- 1. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]
- 5. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Istamycin X0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin X0 is a member of the istamycin complex, a group of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis.[1] Like other aminoglycosides, istamycins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis, a critical process for bacterial viability. This technical guide provides an in-depth exploration of the core mechanism of action of istamycins, with a focus on the general principles applicable to this compound, in the context of limited specific data for this particular congener.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The fundamental mechanism of action for the istamycin class of antibiotics, including this compound, is the disruption of protein synthesis at the ribosomal level. This process can be broken down into the following key stages:
-
Cellular Uptake: As aminoglycosides are polar molecules, their entry into Gram-negative bacteria is facilitated by an initial electrostatic interaction with the negatively charged outer membrane, followed by transport across the cytoplasmic membrane in an energy-dependent process.
-
Ribosomal Binding: Once inside the bacterial cell, istamycins target the 30S ribosomal subunit. Specifically, they bind to the A-site (aminoacyl-tRNA binding site) on the 16S ribosomal RNA (rRNA). This binding is highly specific and irreversible.
-
Inhibition of Protein Synthesis: The binding of istamycin to the 16S rRNA A-site interferes with protein synthesis in several ways:
-
Inhibition of Initiation Complex Formation: The presence of the antibiotic can block the formation of the initiation complex, preventing the start of translation.
-
mRNA Misreading: The binding of istamycin distorts the A-site, leading to the misreading of mRNA codons by aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
-
Inhibition of Translocation: Istamycins can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl site), thereby halting peptide chain elongation.
-
The culmination of these effects is the arrest of bacterial protein synthesis, leading to a bactericidal effect.
Quantitative Data: Antibacterial Activity of Istamycins
| Test Microorganism | Istamycin A (mcg/ml) | Istamycin B (mcg/ml) |
| Staphylococcus aureus 209P | 1.56 | 0.78 |
| Staphylococcus aureus Smith | 0.39 | <0.10 |
| Bacillus subtilis ATCC 6633 | 0.20 | <0.10 |
| Escherichia coli NIHJ | 1.56 | 0.78 |
| Klebsiella pneumoniae PCI 602 | 0.78 | 0.39 |
| Pseudomonas aeruginosa A3 | 6.25 | 1.56 |
| Shigella sonnei | 1.56 | 0.78 |
Source: [3]
Experimental Protocols
The determination of the antibacterial activity of an aminoglycoside like this compound is typically performed by measuring its Minimum Inhibitory Concentration (MIC). The following is a detailed methodology for a standard broth microdilution assay.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable sterile solvent (e.g., water) to a high concentration (e.g., 1024 µg/mL).
-
Preparation of Bacterial Inoculum:
-
Several colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
100 µL of sterile CAMHB is added to all wells of a 96-well plate.
-
100 µL of the this compound stock solution is added to the first well of each row to be tested, and mixed.
-
A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the plate. The final 100 µL from the last well in the dilution series is discarded. This results in a range of this compound concentrations in the wells.
-
-
Inoculation: 10 µL of the prepared bacterial inoculum is added to each well containing the diluted this compound, as well as to a positive control well (containing only CAMHB and inoculum) and a negative control well (containing only CAMHB).
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: After incubation, the plate is examined for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Conclusion
This compound, as a member of the istamycin family of aminoglycosides, is understood to exert its antibacterial effect through the well-established mechanism of inhibiting protein synthesis by binding to the bacterial 30S ribosomal subunit. While specific quantitative data on the antibacterial potency of this compound remains to be fully elucidated in published literature, the data available for its close analogs, Istamycin A and B, demonstrate significant activity against a broad spectrum of bacteria. The methodologies for evaluating such activity are standardized and provide a clear path for future investigation into the precise therapeutic potential of this compound. Further research is warranted to isolate and characterize the bioactivity of this compound to fully understand its place within the aminoglycoside armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GB2048855A - Istamycins - Google Patents [patents.google.com]
Molecular weight and formula of Istamycin X0
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: Istamycin X0
This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents. It is a minor component isolated from the fermentation broth of Streptomyces tenjimariensis. This guide provides a comprehensive overview of its fundamental properties, known experimental protocols, and relevant biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄N₄O₄ | [1] |
| Molecular Weight | 346.47 g/mol | [1] |
| Appearance | White powder | [1] |
Biological Activity and Mechanism of Action
While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of bacterial strains is not extensively available in the public domain, its activity is comparable to other members of the istamycin family. Istamycins A and B have demonstrated high antibacterial activity against a wide range of gram-negative and gram-positive bacteria.
As an aminoglycoside, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit, which leads to the misreading of mRNA and ultimately results in the production of non-functional proteins, leading to bacterial cell death.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the general mechanism of action for aminoglycoside antibiotics, including this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces tenjimariensis
The following protocol is based on the established method for isolating istamycins.
1. Fermentation:
-
Culture Streptomyces tenjimariensis ATCC 31603 in a suitable fermentation medium. A typical medium consists of 1.0% glucose, 2.0% dextrin, 1.0% peptone, 0.5% yeast extract, 0.5% meat extract, and 0.2% CaCO₃ (pH 7.0).
-
The fermentation is carried out at 28°C for 5 days with aeration.
2. Initial Extraction:
-
Adjust the pH of the harvested broth to 2.0 and filter to separate the mycelia.
-
Pass the filtrate through a column of Amberlite IRC-50 (NH₄⁺ form).
-
Wash the column with water.
-
Elute the adsorbed istamycins with 0.5 N NH₄OH.
-
Concentrate the eluate in vacuo to obtain a brownish powder.
3. Chromatographic Separation:
-
Apply the crude powder to a silica gel column.
-
Elute with a solvent system of CHCl₃-MeOH-conc. NH₄OH (1:2:1) to obtain a crude istamycin complex.
-
Further purify the complex on a CM-Sephadex C-25 (NH₄⁺ form) column using a linear gradient of NH₄OH from 0.1 to 0.5 N.
4. Final Purification:
-
Collect the fractions containing this compound.
-
Lyophilize the pooled fractions to yield a white powder of this compound.
Workflow for Isolation and Purification
Caption: Workflow for the isolation of this compound.
Biosynthesis of Istamycins
The biosynthesis of istamycins in Streptomyces tenjimariensis involves a complex pathway originating from primary metabolites. While the complete step-by-step enzymatic transformation for all istamycin congeners is a subject of ongoing research, the general pathway involves the formation of a 2-deoxystreptamine core followed by glycosylation and further modifications.
A simplified logical relationship of the early stages of the istamycin biosynthetic pathway is depicted below.
Caption: Simplified biosynthesis of the istamycin core.
References
Structural Elucidation of Novel Istamycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies and data interpretation involved in the structural elucidation of novel istamycins, a class of aminoglycoside antibiotics with significant potential in combating bacterial infections. This document outlines the key experimental protocols, from isolation to spectroscopic analysis, and presents quantitative data in a structured format to aid in the research and development of new antibiotic entities.
Introduction to Istamycins
Istamycins are a group of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis.[1] Like other aminoglycosides, they exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. The core structure of istamycins is a pseudodisaccharide consisting of a 1,4-diaminocyclitol moiety. Variations in the glycosylation and substitution patterns on this core structure give rise to a diverse family of istamycin congeners, each with potentially unique biological activities and resistance profiles. The discovery of novel istamycins is a continuing area of interest in the search for new antibiotics to address the growing challenge of antimicrobial resistance.
Experimental Workflow for Structural Elucidation
The process of identifying and characterizing novel istamycins follows a systematic workflow, beginning with the fermentation of the producing organism and culminating in the detailed structural analysis of the purified compounds.
Detailed Experimental Protocols
Fermentation and Extraction
-
Fermentation: Streptomyces tenjimariensis is cultured in a suitable production medium, often containing starch and soybean meal as primary carbon and nitrogen sources, to promote the biosynthesis of istamycins.[1] Fermentation is typically carried out in shake flasks or bioreactors under controlled conditions of temperature, pH, and aeration for a period of 5-7 days.
-
Extraction: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant, containing the secreted istamycins, is then subjected to extraction. Due to the polar nature of aminoglycosides, the crude extract is often obtained by adjusting the pH of the supernatant and using cation-exchange resins or solid-phase extraction (SPE) cartridges.
Purification of Novel Istamycins
-
Solid-Phase Extraction (SPE): The crude extract is loaded onto an SPE cartridge (e.g., C18) to remove non-polar impurities. The cartridge is washed with water, and the istamycins are then eluted with a solvent of increasing polarity, such as a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): The partially purified fractions from SPE are subjected to preparative HPLC for the isolation of individual istamycin congeners. A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous solution of an ion-pairing agent (e.g., trifluoroacetic acid) and an organic modifier (e.g., acetonitrile). Fractions are collected based on the UV chromatogram and are subsequently analyzed for purity.
Structural Characterization
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The purity of the isolated compounds is confirmed by analytical HPLC-MS/MS. This technique also provides crucial information about the molecular weight and fragmentation pattern of the novel istamycins, which aids in the initial structural assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure of a novel istamycin is determined through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. The samples are typically dissolved in D₂O or another suitable deuterated solvent. The chemical shifts, coupling constants, and correlation signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data for Novel Istamycins
The structural elucidation of a novel istamycin, here exemplified by a hypothetical analog, Istamycin X, would yield the following types of quantitative data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Istamycin X (in D₂O)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aminocyclitol Moiety | ||
| 1 | 50.2 | 3.25 (dd, 10.5, 4.0) |
| 2 | 35.8 | 1.80 (m), 2.15 (m) |
| 3 | 72.1 | 4.10 (t, 4.5) |
| 4 | 85.3 | 3.95 (d, 3.0) |
| 5 | 74.5 | 3.80 (m) |
| 6 | 78.9 | 3.65 (t, 9.5) |
| Aminosugar Moiety | ||
| 1' | 101.5 | 5.20 (d, 3.5) |
| 2' | 55.8 | 3.40 (m) |
| 3' | 70.2 | 3.75 (dd, 9.0, 3.0) |
| 4' | 73.1 | 3.55 (t, 9.0) |
| 5' | 72.8 | 3.90 (m) |
| 6' | 42.6 | 3.10 (m), 3.30 (m) |
Note: The data presented in this table is hypothetical and serves as an example of the format for presenting NMR data for a novel istamycin.
Table 2: Mass Spectrometry Data for Istamycin X
| Parameter | Value |
| Molecular Formula | C₁₈H₃₇N₅O₇ |
| Calculated Mass [M+H]⁺ | 448.2715 |
| Observed Mass [M+H]⁺ | 448.2711 |
| Key MS/MS Fragments (m/z) | 287.16, 162.11 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Istamycins, as members of the aminoglycoside family, exert their antibacterial effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction disrupts the process of protein synthesis, leading to bacterial cell death.
The binding of istamycin to the A-site of the 16S rRNA within the 30S subunit has several key consequences:
-
Inhibition of Initiation Complex Formation: The binding can interfere with the proper assembly of the ribosome, preventing the initiation of protein synthesis.
-
mRNA Codon Misreading: The presence of the bound antibiotic causes misreading of the mRNA codons by aminoacyl-tRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Blockage of Translocation: The movement of the ribosome along the mRNA is inhibited, which halts protein synthesis.
Ultimately, these disruptions to protein synthesis lead to a cascade of events that result in bacterial cell death.
Conclusion
The structural elucidation of novel istamycins is a critical step in the discovery and development of new antibiotics. The combination of modern chromatographic and spectroscopic techniques provides a powerful toolkit for the isolation and detailed characterization of these complex natural products. A thorough understanding of their structure and mechanism of action is essential for optimizing their therapeutic potential and overcoming the challenges of antibiotic resistance. This guide provides a foundational framework for researchers and drug development professionals engaged in this important area of research.
References
Methodological & Application
Application Notes and Protocols for Istamycin X0: Production and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin X0 is a member of the istamycin family of aminoglycoside antibiotics, which are produced by the marine actinomycete Streptomyces tenjimariensis.[1][2] These compounds exhibit antibacterial properties and are of interest to researchers for their potential therapeutic applications and as subjects for the development of new antibiotic derivatives. This document provides detailed protocols for the production of this compound through fermentation of S. tenjimariensis and its subsequent purification from the culture broth. While the total chemical synthesis of this compound has not been extensively reported, this guide offers a reliable method for obtaining this compound from its natural source.
Data Presentation
Table 1: Fermentation Parameters for Istamycin Production
| Parameter | Value/Condition | Reference |
| Microorganism | Streptomyces tenjimariensis ATCC 31603 | [1][2] |
| Fermentation Time | 5 days | [2] |
| Temperature | 28°C | [2] |
| Agitation | 250 rpm (rotary shaker) | [2] |
| Carbon Source | Starch | [3] |
| Nitrogen Source | Soy bean meal | [3] |
| Production Enhancement | Addition of 0.2% palmitate can double istamycin production. | [3] |
Table 2: Chromatographic Purification Parameters for Istamycins
| Chromatography Step | Resin/Stationary Phase | Mobile Phase/Eluent | Target Fraction | Reference |
| Preliminary Cation-Exchange | Amberlite CG-50 (weakly acidic cation-exchange resin) | 1. 0.2 N Ammonia2. 0.4 N Ammonia | Active fractions containing istamycin analogs | [4] |
| Silica Gel Chromatography | Silica Gel | Chloroform:Methanol:8.5% Aqueous Ammonia (2:1:1 v/v) | Fractions containing the target istamycin | [4] |
| Analytical HPLC | Acquity CSH C18 column | Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile | This compound and other congeners | [1][5] |
Experimental Protocols
Protocol 1: Production of this compound by Fermentation
This protocol outlines the steps for culturing Streptomyces tenjimariensis to produce istamycins, including this compound.
1. Media Preparation:
- Prepare a fermentation medium containing starch as the primary carbon source and soy bean meal as the nitrogen source.[3]
- For enhanced production, supplement the medium with 0.2% palmitate.[3]
- Sterilize the medium by autoclaving.
2. Inoculation and Fermentation:
- Inoculate the sterile medium with a seed culture of Streptomyces tenjimariensis ATCC 31603.
- Incubate the culture on a rotary shaker at 250 rpm for 5 days at 28°C.[2]
3. Monitoring Production:
- The production of istamycin congeners can be monitored by taking samples from the fermentation broth and analyzing them using HPLC-MS/MS.[1][5]
Protocol 2: Purification of this compound
This protocol describes a multi-step chromatographic process for the isolation and purification of this compound from the fermentation broth.
1. Extraction and Initial Cleanup:
- At the end of the fermentation, adjust the pH of the culture broth.[2]
- Separate the biomass from the supernatant by centrifugation or filtration.
- The supernatant containing the istamycins is used for the subsequent purification steps.
2. Preliminary Cation-Exchange Chromatography:
- Load the supernatant onto an Amberlite CG-50 column (a weakly acidic cation-exchange resin).
- Wash the column with deionized water to remove unbound impurities.
- Elute the bound istamycins using a stepwise gradient of aqueous ammonia, starting with 0.2 N and increasing to 0.4 N.[4]
- Collect fractions and identify those with antibiotic activity using a bioassay or by HPLC analysis.
- Pool the active fractions and concentrate them under reduced pressure to obtain a crude powder.[4]
3. Silica Gel Chromatography:
- Dissolve the crude powder in a minimal amount of the mobile phase.
- Load the dissolved sample onto a silica gel column.
- Elute the column with a solvent system of chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v).[4]
- Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
- Pool the fractions containing pure this compound and concentrate to yield the purified product.
4. Analytical Profiling by HPLC-MS/MS:
- For high-resolution separation and quantification of this compound and other congeners, use an Acquity CSH C18 column.[1][5]
- Employ a gradient elution with 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile.[1][5]
- This method allows for the robust profiling and characterization of the istamycin congeners present in the sample.[1][5]
Visualizations
Fermentation and Purification Workflow
Caption: Workflow for this compound production and purification.
Logical Relationship of Istamycin Congeners
Caption: Production of istamycin congeners by S. tenjimariensis.
References
- 1. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
High-Performance Liquid Chromatography for Istamycin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycins are a group of aminoglycoside antibiotics known for their potent activity against a range of bacteria. Accurate and reliable quantification of istamycins is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the analysis of pharmaceuticals, offering high resolution, sensitivity, and specificity. This document provides detailed application notes and protocols for the analysis of istamycins using HPLC, with methods covering both mass spectrometry (MS) and ultraviolet (UV) detection.
Principle of Analysis
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For aminoglycosides like istamycins, which are polar and lack a strong native chromophore for UV detection, analytical strategies often involve reversed-phase chromatography coupled with mass spectrometry or pre-column derivatization for UV or fluorescence detection. This document outlines two primary approaches:
-
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low concentration levels.
-
HPLC with UV Detection (HPLC-UV): A more accessible method suitable for routine analysis, often requiring a derivatization step to enhance detection.
Experimental Workflow
The general workflow for the analysis of istamycins by HPLC is depicted below.
Application Notes and Protocols for Cell-Based Assays to Determine Istamycin X0 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin X0 is an aminoglycoside antibiotic, a class of compounds known for their antibacterial efficacy. However, aminoglycosides can also exhibit cytotoxicity in mammalian cells, which is a critical consideration during drug development. These application notes provide a comprehensive guide to evaluating the cytotoxic potential of this compound using established cell-based assays. The protocols detailed below will enable researchers to assess cell viability, membrane integrity, apoptosis induction, and effects on the cell cycle. Understanding these parameters is crucial for determining the therapeutic index and potential side effects of this compound.
While specific cytotoxic data for this compound is not extensively available in public literature, the methodologies described herein are based on well-established assays for assessing the cytotoxicity of other aminoglycoside antibiotics. These protocols can be adapted to various mammalian cell lines relevant to the intended therapeutic application or potential off-target effects of this compound.
Data Presentation
Effective evaluation of cytotoxicity requires the systematic recording and presentation of quantitative data. The following tables provide a template for summarizing key cytotoxic parameters for this compound.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 5.2 | |
| 1 | 95.3 ± 4.8 | |
| 10 | 82.1 ± 6.1 | |
| 50 | 55.4 ± 7.3 | |
| 100 | 25.8 ± 3.9 | |
| 250 | 10.2 ± 2.1 | |
| 500 | 2.5 ± 1.5 |
Table 2: Cell Membrane Integrity as Determined by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 6.3 ± 1.5 |
| 10 | 15.8 ± 2.3 |
| 50 | 42.7 ± 4.5 |
| 100 | 78.2 ± 5.9 |
| 250 | 92.4 ± 3.7 |
| 500 | 98.1 ± 1.9 |
| Maximum LDH Release Control | 100 |
Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 96.2 ± 2.1 | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| 50 | 60.5 ± 4.5 | 25.3 ± 3.2 | 10.1 ± 1.8 | 4.1 ± 0.9 |
| 100 | 30.1 ± 3.8 | 45.8 ± 4.1 | 20.5 ± 2.5 | 3.6 ± 0.7 |
| 250 | 8.9 ± 1.9 | 20.3 ± 2.8 | 65.2 ± 5.3 | 5.6 ± 1.1 |
Table 4: Cell Cycle Analysis by Propidium Iodide Staining
| Concentration of this compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population (Apoptotic) |
| 0 (Control) | 65.3 ± 3.7 | 20.1 ± 2.5 | 14.6 ± 1.9 | 1.5 ± 0.4 |
| 50 | 55.2 ± 4.1 | 15.8 ± 2.1 | 25.0 ± 3.3 | 4.0 ± 0.8 |
| 100 | 40.1 ± 3.9 | 10.5 ± 1.8 | 38.2 ± 4.2 | 11.2 ± 1.5 |
| 250 | 25.7 ± 3.1 | 8.2 ± 1.5 | 20.1 ± 2.8 | 46.0 ± 4.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to use a relevant mammalian cell line for these assays, such as human kidney proximal tubule cells (e.g., HK-2) or a cancer cell line, depending on the research focus.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., water or DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Include controls as per the LDH assay kit instructions: a vehicle control, a high control (cells treated with lysis buffer to induce maximum LDH release), and a background control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and normalizing to the maximum LDH release.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the total DNA content of cells, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium iodide staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in each phase and the sub-G1 population.
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Postulated Signaling Pathway for Aminoglycoside-Induced Apoptosis
While the specific signaling pathway for this compound-induced cytotoxicity is yet to be elucidated, a general pathway for aminoglycosides has been proposed. This involves lysosomal accumulation and subsequent induction of apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Istamycin X0 Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Istamycin X0 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is an aminoglycoside antibiotic, part of a larger family of istamycins produced by Streptomyces tenjimariensis.[1][2] These compounds are of interest due to their antibacterial properties, including activity against some aminoglycoside-resistant strains.[1] Bioassays are essential for determining the potency and efficacy of this compound and its analogs.
Q2: What are the common types of bioassays used for this compound?
Common bioassays for aminoglycosides like this compound include microbiological assays (e.g., agar diffusion assays) and immunoassays. Additionally, analytical methods like High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) are used for quantification and characterization of istamycin congeners in complex mixtures like fermentation broths.[2][3]
Q3: What are the critical reagents and storage conditions for an this compound bioassay?
Proper storage of reagents is crucial for assay performance.[4] While specific kit instructions should always be followed, general guidelines include:
-
This compound Standard: Store desiccated at a low temperature (e.g., -20°C) to prevent degradation.
-
Bacterial Strains: Use a susceptible indicator strain for microbiological assays, maintained as frozen glycerol stocks.
-
Culture Media: Prepare fresh and sterilize to avoid contamination.
-
Antibodies (for immunoassays): Store at recommended temperatures (typically 2-8°C or -20°C) to maintain activity.
Q4: How stable is Istamycin in solution?
Stability studies on istamycins indicate they are relatively stable under typical laboratory conditions. For instance, one study showed that spiked samples were stable for up to 9 hours at 25°C and could withstand multiple freeze-thaw cycles (3 cycles) with good accuracy and precision.[5] Long-term storage at -20°C for a month also showed good stability.[5]
Troubleshooting Guide
Problem 1: High variability between replicate wells/plates.
-
Possible Cause: Inconsistent pipetting technique.
-
Solution: Ensure you are using calibrated pipettes and proper technique. For small volumes, use reverse pipetting. Mix samples and reagents thoroughly by gently tapping the plate.[4]
-
Possible Cause: Air bubbles in wells.
-
Solution: Be careful to avoid introducing air bubbles when pipetting. If bubbles are present, gently dislodge them with a clean pipette tip before reading the plate.[4]
-
Possible Cause: Temperature variation across the plate ("edge effect").
-
Solution: Equilibrate all reagents and the plate to the assay temperature before starting.[4] Incubate plates in a humidified chamber to minimize evaporation from the outer wells.
Problem 2: The standard curve is not linear or has a low R² value.
-
Possible Cause: Incorrect preparation of standard dilutions.
-
Solution: Carefully re-prepare the serial dilutions of your this compound standard.[4] Use a fresh stock solution and ensure thorough mixing at each dilution step. It is advisable to run a test standard curve to confirm its linearity.[4]
-
Possible Cause: Reagent degradation.
-
Solution: Check the expiration dates of all kit components.[4] If reagents have been stored improperly or for a long time, they may have degraded.[4]
-
Possible Cause: Calculation errors.
-
Solution: Double-check all calculations used to generate the standard curve and to determine the concentrations of the standards.[4]
Problem 3: No or very low signal in all wells (including standards).
-
Possible Cause: Incorrect preparation of the working reagent.
-
Solution: Review the protocol to ensure all components of the working reagent were added in the correct order and volumes.[4]
-
Possible Cause: The sample contains an interfering substance.
-
Solution: Some assays are incompatible with certain substances like EDTA, which is a metal chelator.[4] Review the list of compatible samples for your assay.[4] Sample cleanup or dilution may be necessary.
-
Possible Cause: For enzyme-based assays, the sample may have been deproteinized.
-
Solution: Deproteination will remove all enzyme activity.[4] This step should be avoided in enzyme activity assays.[4]
Problem 4: The sample readings are outside the range of the standard curve.
-
Possible Cause: The sample is too concentrated.
-
Solution: Dilute your samples and re-run the assay.[4] It is often useful to perform a preliminary serial dilution to find the optimal dilution factor.[4]
-
Possible Cause: The sample is too dilute.
-
Solution: Concentrate your sample if possible, or use a larger volume of the sample in the assay if the protocol allows.[4]
Quantitative Data Summary
The following table summarizes stability data for an istamycin analog, which can serve as a general reference for this compound.
| Stability Parameter | Condition | Accuracy (%) | Relative Standard Deviation (RSD) (%) |
| Short-term Stability | 25°C for 9 hours | Not specified | Not specified |
| Freeze-Thaw Stability | 3 cycles (-20°C to 25°C) | 94.1 | 3.9 |
| Long-term Stability | -20°C for one month | 91.2 | 5.7 |
| Data adapted from a study on Istamycin A.[5] |
Experimental Protocols
General Protocol for a Microbiological Agar Diffusion Assay
This is a generalized protocol and should be optimized for your specific bacterial strain and laboratory conditions.
-
Prepare Agar Plates: Prepare Mueller-Hinton agar (or another suitable medium) and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare Bacterial Inoculum: Inoculate a suitable broth with the indicator bacterial strain and incubate until it reaches the log phase of growth (e.g., a 0.5 McFarland turbidity standard).
-
Inoculate Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Apply this compound:
-
Aseptically place sterile paper discs onto the agar surface.
-
Pipette a known volume (e.g., 10 µL) of each this compound standard and unknown sample onto separate discs.
-
-
Incubation: Invert the plates and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown) for each standard and sample. Create a standard curve by plotting the log of the concentration versus the zone diameter. Use this curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: A generalized workflow for conducting a bioassay.
Caption: Mechanism of action of aminoglycoside antibiotics.
Caption: A decision tree for troubleshooting common bioassay issues.
References
- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
Istamycin X0 vs. Gentamicin: A Comparative Guide to their Antibacterial Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity spectrum of Istamycin X0 and the well-established aminoglycoside, gentamicin. The information is compiled from publicly available scientific literature to assist researchers and professionals in drug development in understanding the potential of this compound as an antibacterial agent.
Executive Summary
Gentamicin is a widely used, broad-spectrum aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria. The istamycin antibiotic complex, produced by Streptomyces tenjimariensis, has also demonstrated broad-spectrum antibacterial activity. While data on the specific activity of this compound is limited in publicly accessible research, this guide consolidates available information on the istamycin class of antibiotics to provide a comparative perspective against gentamicin.
Mechanism of Action
Both this compound and gentamicin belong to the aminoglycoside class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 30S subunit of the bacterial ribosome, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.
Caption: Mechanism of action for aminoglycoside antibiotics.
Comparative Antibacterial Spectrum
Due to the lack of specific published data on the Minimum Inhibitory Concentrations (MICs) of this compound, a direct quantitative comparison with gentamicin is not currently possible. However, this section presents the known activity spectrum of gentamicin and the available data for the istamycin class of antibiotics, with a focus on Istamycin A and B as representative compounds.
Table 1: In Vitro Activity Spectrum of Gentamicin
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 0.12 - 128 |
| Enterococcus faecalis | Positive | 2 - >128 |
| Escherichia coli | Negative | 0.25 - 128 |
| Klebsiella pneumoniae | Negative | 0.25 - 64 |
| Pseudomonas aeruginosa | Negative | 0.5 - 256 |
| Enterobacter spp. | Negative | 0.25 - 64 |
| Proteus mirabilis | Negative | 0.5 - 128 |
| Serratia marcescens | Negative | 0.5 - 64 |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Table 2: Available In Vitro Activity Data for Istamycins
Istamycins A and B have been reported to be as active as other aminoglycosides like fortimicin A and sporaricin A against both Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains.[1]
| Bacterial Species | Istamycin A (MIC in µg/mL) | Istamycin B (MIC in µg/mL) |
| Staphylococcus aureus | Data not available | 0.78 |
| Escherichia coli | Data not available | 1.56 |
| Pseudomonas aeruginosa | Data not available | 0.39 |
Source: While a comprehensive profile for this compound is unavailable, these values for a related congener suggest potent activity.
Experimental Protocols
The following are generalized experimental protocols for determining the in vitro antibacterial activity of antibiotics like istamycins and gentamicin.
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the MIC is the broth microdilution method, following guidelines from an organization such as the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
Protocol Details:
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown on an appropriate agar medium. Colonies are then suspended in a sterile medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Conclusion
Gentamicin remains a cornerstone of antibacterial therapy with a well-documented, broad spectrum of activity. The istamycin class of antibiotics, including congeners like Istamycin A and B, also demonstrates significant potential as broad-spectrum antibacterial agents, with reported activity against some gentamicin-resistant strains.
The critical gap in the current scientific literature is the lack of specific antibacterial activity data for this compound. Further research is required to isolate and evaluate the in vitro and in vivo efficacy of this compound to fully understand its potential as a therapeutic agent and to allow for a direct and comprehensive comparison with established antibiotics such as gentamicin. Researchers in possession of this compound are encouraged to perform MIC testing against a wide panel of clinically relevant bacteria to contribute to the body of knowledge on this potentially valuable antibiotic.
References
Structure-Activity Relationship of Istamycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Istamycin, a unique aminoglycoside antibiotic derived from the marine actinomycete Streptomyces tenjimariensis, has garnered significant interest due to its potent antibacterial activity against a broad spectrum of pathogens, including strains resistant to other aminoglycosides. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various istamycin derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.
Comparative Antibacterial Activity of Istamycin Derivatives
The antibacterial efficacy of istamycin and its derivatives is profoundly influenced by structural modifications at key positions. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected istamycin derivatives against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
Table 1: In Vitro Antibacterial Activity (MIC in μg/mL) of Istamycin A and Istamycin B. [1]
| Test Microorganism | Istamycin A | Istamycin B |
| Staphylococcus aureus 209P | 1.56 | 0.78 |
| Staphylococcus aureus Smith | 0.39 | <0.10 |
| Escherichia coli NIHJ | 1.56 | 1.56 |
| Klebsiella pneumoniae PCI 602 | 6.25 | 1.56 |
| Pseudomonas aeruginosa A3 | 3.13 | 0.78 |
Table 2: In Vitro Antibacterial Activity (MIC in μg/mL) of Istamycin B and a Key Derivative. [2]
| Microorganism | Istamycin B |
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 1.56 |
| Pseudomonas aeruginosa | 0.39 |
Key Structure-Activity Relationship Insights
Systematic modifications of the istamycin scaffold have revealed several critical determinants for its antibacterial activity and toxicity profile:
-
3-O-Demethylation: The 3-O-demethyl derivative of istamycin B is one of the most potent aminoglycoside antibiotics against a variety of bacteria. However, this modification is also associated with considerable acute toxicity.[3]
-
C-2' Position: The amino group at the C-2' position plays a crucial role in the activity of istamycin.
-
Replacement with Hydroxyl Group: Replacing the 2'-amino group with a hydroxyl group has been shown to markedly decrease acute toxicity, offering a promising strategy for developing safer derivatives.[3]
-
N-acylation and N-amidination: Selective N-acylation or N-amidination at the C-2'' position did not lead to an improvement in the acute toxicity of istamycin B.[3]
-
-
4-N-Substitution in 2'-Deamino-2'-hydroxyistamycins: Among derivatives with the less toxic 2'-deamino-2'-hydroxy modification, further substitution at the 4-N position has been explored. The 4-N-(β-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0 derivative has demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, coupled with low acute toxicity in mice.[3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the in vitro antibacterial activity of istamycin derivatives. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.
Broth Microdilution MIC Assay Protocol
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Istamycin derivatives (stock solutions of known concentrations)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in a sterile broth (e.g., MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Antimicrobial Agent:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the istamycin derivative stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the istamycin derivative at which there is no visible growth (i.e., the first clear well).
-
Mechanism of Action and Signaling Pathway
Istamycin, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through its interaction with the bacterial ribosome.
Istamycin's Interaction with the 30S Ribosomal Subunit
The primary target of istamycin is the 30S ribosomal subunit. The binding of istamycin to a specific site on the 16S rRNA within the 30S subunit interferes with the translation process in several ways:
-
Inhibition of Initiation Complex Formation: Istamycin can block the formation of the initiation complex, which is the first step in protein synthesis.
-
Codon Misreading: The binding of the drug distorts the A-site of the ribosome, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
-
Translocation Blockage: Istamycin can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.
The culmination of these effects is the disruption of bacterial protein synthesis, ultimately leading to bacterial cell death.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Istamycin X0
For researchers, scientists, and professionals in drug development, the proper disposal of antibiotics like Istamycin X0 is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to the development of antibiotic-resistant bacteria, also known as superbugs, and contaminate water sources, posing a significant threat to public health.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, an aminoglycoside antibiotic.
General Principles of Antibiotic Waste Management
All antibiotic waste, including stock solutions, used cell culture media, and contaminated lab materials, should be regarded as hazardous chemical waste.[1] The primary goal is to prevent the active antibiotic compound from entering the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as protocols can vary.
Disposal Procedure for this compound
Given that this compound belongs to the aminoglycoside class of antibiotics, the following disposal procedures are recommended as a general guideline.
Step 1: Segregation and Collection
-
High-Concentration Waste: Concentrated stock solutions of this compound must be collected in a designated, approved hazardous chemical waste container.[1] This container should be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration.
-
Low-Concentration Waste: Items contaminated with low concentrations of this compound, such as used culture media, pipette tips, and gloves, should also be segregated.
Step 2: Treatment and Decontamination
-
Autoclaving: While autoclaving is effective for sterilizing biohazardous materials, it does not destroy all antibiotics.[1] Some antibiotics are heat-stable. Without specific data on the heat stability of this compound, it should be assumed that autoclaving alone is insufficient for its degradation.
-
Chemical Inactivation: Consult your EHS department for approved chemical inactivation methods for aminoglycoside antibiotics. This may involve treatment with specific chemical agents that break down the antibiotic molecule.
Step 3: Final Disposal
-
Licensed Disposal Service: All waste containers holding this compound, whether high or low concentration, should be collected and disposed of by a licensed hazardous waste disposal company.[3] Never pour antibiotic waste down the drain or dispose of it in the regular trash.[1][3]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, a general protocol for handling aminoglycoside waste in a laboratory setting involves the following key steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling antibiotic waste.
-
Waste Segregation: At the point of generation, immediately place all materials contaminated with this compound into the designated hazardous waste container.
-
Container Management: Keep hazardous waste containers securely sealed when not in use. Store them in a designated, secondary containment area away from general lab traffic.
-
Documentation: Maintain a log of the waste generated, including the date, type of waste, and estimated quantity.
-
EHS Consultation: Regularly consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby minimizing environmental impact and mitigating the risk of antibiotic resistance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
